![molecular formula C23H22N6S2 B4578089 bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane](/img/structure/B4578089.png)
bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
Overview
Description
Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features two triazole rings connected by a methylene bridge, with each triazole ring substituted with an allylthio group and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves multi-step organic reactions. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide to form 5-(allylthio)-4-phenyl-4H-1,2,4-triazole. This intermediate is then reacted with formaldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The allylthio groups in bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the triazole rings or the allylthio groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The triazole moiety is known for its biological activity. Compounds similar to bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane have been studied for their antimicrobial , antifungal , and anticancer properties:
- Antimicrobial Activity : Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Anticancer Potential : Some studies suggest that triazole compounds exhibit cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapeutics .
Organic Synthesis
The compound serves as a significant building block in organic synthesis due to its ability to undergo various chemical reactions:
- Oxidation Reactions : The allylthio groups can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide .
- Reduction Reactions : Reduction can yield derivatives with altered biological activity, making it useful for developing new therapeutic agents .
Materials Science
In materials science, this compound can be utilized in the formulation of novel materials:
- Polymers and Coatings : Its unique structure allows for the development of polymers with specific properties tailored for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research on the synthesis of related bis-indolyl compounds revealed that modifications at the triazole position could enhance cytotoxicity against specific cancer cell lines. This suggests that this compound could similarly be optimized for improved therapeutic efficacy .
Mechanism of Action
The mechanism of action of bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is largely dependent on its interaction with biological targets. The triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The allylthio groups may also play a role in modulating the compound’s biological activity by interacting with cellular thiol groups. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific molecular targets.
Comparison with Similar Compounds
Bis(indolyl)methane: Another bis-heterocyclic compound with significant biological activity, particularly in cancer research.
Bis(pyrazolyl)methane: Known for its applications in coordination chemistry and as a ligand in metal complexes.
Bis(methylthio)methane: A simpler analogue with two methylthio groups instead of allylthio groups.
Uniqueness: Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of triazole rings, allylthio groups, and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a novel compound belonging to the class of triazole derivatives. Its unique structure, featuring two triazole rings linked by a methylene bridge and substituted with allylthio and phenyl groups, positions it as a significant candidate in medicinal chemistry. This article reviews its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name
4-phenyl-3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-prop-2-enylsulfanyl-1,2,4-triazole
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C23H22N6S2 |
Molecular Weight | 454.58 g/mol |
Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide to form 5-(allylthio)-4-phenyl-4H-1,2,4-triazole. This intermediate is subsequently reacted with formaldehyde under basic conditions to yield the final product.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that triazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Antifungal Activity
The antifungal potential of this compound is noteworthy. In vitro tests have shown that derivatives containing the triazole ring effectively inhibit fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. Research exploring its effects on various cancer cell lines has indicated potential cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in critical metabolic pathways.
- Cell Membrane Interaction : The allylthio groups may disrupt cellular membranes or interfere with signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates.
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
- Study on Antifungal Efficacy : A series of triazole derivatives were synthesized and tested against Fusarium oxysporum, showing promising antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
- Anticancer Research : In a study assessing the cytotoxic effects on various cancer cell lines, compounds derived from the triazole scaffold exhibited IC50 values as low as 10 µM against MCF7 cells .
Properties
IUPAC Name |
4-phenyl-3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-prop-2-enylsulfanyl-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6S2/c1-3-15-30-22-26-24-20(28(22)18-11-7-5-8-12-18)17-21-25-27-23(31-16-4-2)29(21)19-13-9-6-10-14-19/h3-14H,1-2,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPHZBFBSACIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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